molecular formula C24H34NO3P B14514115 Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate CAS No. 62614-09-9

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate

Katalognummer: B14514115
CAS-Nummer: 62614-09-9
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: CKRUFUCJOSMZRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorenyl moiety with a heptylamino substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of diethyl phosphite in the presence of a base to facilitate the formation of the phosphonate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while nucleophilic substitution can produce various phosphonate esters .

Wissenschaftliche Forschungsanwendungen

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism by which diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that interact with phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate is unique due to its fluorenyl moiety and heptylamino substituent, which provide distinct steric and electronic properties. These features can enhance its reactivity and specificity in various chemical and biological applications, distinguishing it from simpler phosphonate compounds .

Eigenschaften

CAS-Nummer

62614-09-9

Molekularformel

C24H34NO3P

Molekulargewicht

415.5 g/mol

IUPAC-Name

9-diethoxyphosphoryl-N-heptylfluoren-9-amine

InChI

InChI=1S/C24H34NO3P/c1-4-7-8-9-14-19-25-24(29(26,27-5-2)28-6-3)22-17-12-10-15-20(22)21-16-11-13-18-23(21)24/h10-13,15-18,25H,4-9,14,19H2,1-3H3

InChI-Schlüssel

CKRUFUCJOSMZRL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC1(C2=CC=CC=C2C3=CC=CC=C31)P(=O)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.